![molecular formula C26H29NO3 B13746692 Tamoxifen N-oxide 1,2-epoxide CAS No. 102203-05-4](/img/structure/B13746692.png)
Tamoxifen N-oxide 1,2-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamoxifen N-oxide 1,2-epoxide is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is of interest due to its unique chemical structure and potential biological activities, which may offer insights into new therapeutic applications and mechanisms of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tamoxifen N-oxide 1,2-epoxide typically involves the oxidation of tamoxifen to form tamoxifen N-oxide, followed by epoxidation. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The subsequent epoxidation can be carried out using reagents like peracids or other epoxidizing agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation and epoxidation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tamoxifen N-oxide 1,2-epoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide back to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Tamoxifen N-oxide 1,2-epoxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and epoxidation reactions.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in cancer treatment and prevention, particularly in hormone receptor-positive breast cancer
Wirkmechanismus
The mechanism of action of Tamoxifen N-oxide 1,2-epoxide involves its interaction with estrogen receptors, similar to tamoxifen. It competes with estrogen for binding to the estrogen receptor, thereby inhibiting estrogen-mediated cellular proliferation. Additionally, the epoxide group may interact with DNA and other cellular targets, leading to unique biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxy-tamoxifen: A potent metabolite of tamoxifen with higher affinity for estrogen receptors.
Norendoxifen: Another tamoxifen metabolite with selective aromatase inhibitory activity.
Uniqueness
Tamoxifen N-oxide 1,2-epoxide is unique due to its dual functional groups (N-oxide and epoxide), which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for studying the interplay between chemical structure and biological function, as well as for developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
102203-05-4 |
---|---|
Molekularformel |
C26H29NO3 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
2-[4-[(2S,3R)-3-ethyl-2,3-diphenyloxiran-2-yl]phenoxy]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C26H29NO3/c1-4-25(21-11-7-5-8-12-21)26(30-25,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/t25-,26+/m1/s1 |
InChI-Schlüssel |
LRJFFJACCRRFMU-FTJBHMTQSA-N |
Isomerische SMILES |
CC[C@]1([C@](O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](C)(C)[O-])C4=CC=CC=C4 |
Kanonische SMILES |
CCC1(C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](C)(C)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.